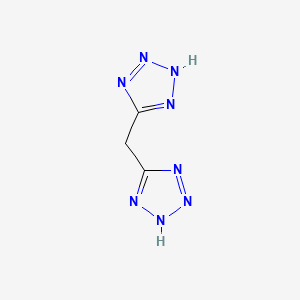

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

Description

An Overview of Tetrazole Chemistry and the Significance of Polynitrogen Heterocycles

Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov These polynitrogen heterocycles are noted for their unique electronic structure and have garnered considerable attention in various scientific fields, including medicinal chemistry and materials science. nih.gov The high nitrogen content contributes to their characteristically high heats of formation, making them valuable in the development of energetic materials. beilstein-journals.org Furthermore, the tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxyl group, a property that is extensively exploited in drug design. nih.govresearchgate.net

Polynitrogen heterocycles, in general, are a cornerstone of modern organic chemistry, offering a diverse range of applications from pharmaceuticals to agrochemicals. nih.gov The incorporation of multiple nitrogen atoms into a cyclic framework imparts a range of desirable properties, including metabolic stability, the capacity for hydrogen bonding, and versatile coordination chemistry. researchgate.net

Structural Characteristics and Isomerism within Methylene-Bridged Bis-Tetrazole Systems

The compound 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is a member of the methylene-bridged bis-tetrazole family. The methylene (B1212753) bridge (-CH2-) provides a flexible linkage between the two tetrazole rings. A key structural feature of substituted tetrazoles is the potential for isomerism. For 5-substituted tetrazoles, two tautomeric forms, the 1H- and 2H-isomers, can exist. nih.gov In the case of bis-tetrazole systems, this leads to the possibility of multiple isomers depending on the substitution pattern on each ring.

The spatial arrangement and electronic properties of these isomers can significantly influence their physical and chemical characteristics, including their reactivity, stability, and biological activity. The investigation of these isomers is a critical aspect of the research in this area.

Historical Development of Research on 5-Substituted Tetrazoles with Alicyclic Linkers

The synthesis of tetrazole derivatives dates back to the late 19th century. researchgate.net Early research focused on the fundamental reactivity and synthesis of the tetrazole ring. The development of synthetic methods for 5-substituted tetrazoles has been a continuous area of research, with numerous strategies being reported over the years. A common and well-established method involves the [3+2] cycloaddition of nitriles with azides. researchgate.net

The exploration of bis-tetrazole systems, particularly those with simple alicyclic linkers like the methylene group, is a more recent development. This area of research has been driven by the desire to create molecules with enhanced properties, such as increased nitrogen content for energetic materials or bidentate ligands for coordination chemistry. The synthesis of these bridged tetrazoles can be challenging due to the potential for the formation of multiple isomers and the need for selective synthetic routes.

Current Research Trajectories and Academic Importance of the this compound Scaffold

The academic importance of the this compound scaffold and related bis-tetrazole structures is multifaceted. Current research is actively exploring their potential in several key areas:

Energetic Materials: The high nitrogen content and positive heats of formation of bis-tetrazoles make them attractive candidates for the development of novel energetic materials with improved performance and safety characteristics. beilstein-journals.org

Medicinal Chemistry: The tetrazole moiety is a well-established pharmacophore. nih.gov The bis-tetrazole scaffold offers the potential for developing bivalent ligands that can interact with two receptor sites simultaneously, potentially leading to enhanced potency and selectivity. The tetrazole scaffold is considered a "privileged" structure in the discovery of anticancer agents. nih.govmostwiedzy.pl

Coordination Chemistry: Bis-tetrazoles can act as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. conicet.gov.ar

Materials Science: The unique properties of polynitrogen compounds are being explored for the development of advanced materials with applications in various technological fields.

The ongoing research into the synthesis, characterization, and application of this compound and its analogues is expected to yield new discoveries and innovations across a range of scientific disciplines.

Interactive Data Table: General Properties of Tetrazole Compounds

| Property | Description | Reference |

| Molecular Formula | CH2N4 (for the parent tetrazole) | nih.gov |

| Structure | 5-membered ring with 4 N and 1 C atom | nih.gov |

| Isomerism | Exists as 1H- and 2H-tautomers | nih.gov |

| Key Applications | Bioisostere in medicinal chemistry, energetic materials | beilstein-journals.orgnih.govresearchgate.net |

Interactive Data Table: Research Focus on Bis-Tetrazole Scaffolds

| Research Area | Focus | Potential Applications | Reference |

| Energetic Materials | High nitrogen content, high heat of formation | Propellants, explosives | beilstein-journals.org |

| Medicinal Chemistry | Bivalent ligands, bioisosterism | Anticancer drugs, receptor antagonists | nih.govmostwiedzy.pl |

| Coordination Chemistry | Ligands for MOFs and coordination polymers | Gas storage, catalysis | conicet.gov.ar |

| Materials Science | Development of advanced polynitrogen materials | Various technological applications |

Structure

2D Structure

3D Structure

Properties

CAS No. |

26670-19-9 |

|---|---|

Molecular Formula |

C3H4N8 |

Molecular Weight |

152.12 g/mol |

IUPAC Name |

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole |

InChI |

InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11) |

InChI Key |

ZPPDPNQDTZPAER-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NNN=N1)C2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Direct Synthesis of the 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole Core

The construction of the methylene-bridged bis-tetrazole framework, this compound, is most effectively achieved through methods that can form two tetrazole rings from a common precursor. The primary starting material for this target molecule is typically malononitrile (B47326), which contains two nitrile groups separated by a methylene (B1212753) bridge.

The most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition, or Huisgen cycloaddition, of nitriles and azides. nih.govthieme-connect.com This reaction is highly effective for the synthesis of the this compound core from malononitrile and an azide (B81097) source, such as sodium azide (NaN₃).

The reaction involves the formal cycloaddition of the azide ion to the two carbon-nitrogen triple bonds of malononitrile. acs.org This process is often catalyzed to improve reaction rates and yields. A variety of catalysts, including zinc salts, have been shown to be effective. organic-chemistry.org For instance, the reaction of nitriles with sodium azide proceeds readily in water when catalyzed by zinc salts, a method applicable to a broad range of nitriles, including dinitriles. organic-chemistry.org Research has demonstrated that reacting malononitrile under optimized conditions can produce the corresponding bis-tetrazole derivative in high yield. acs.org

Table 1: Examples of Cycloaddition Conditions for Bis-Tetrazole Synthesis

| Precursor | Azide Source | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Malononitrile | NaN₃ | Co(II) Complex (1 mol%) | DMSO | 89% | acs.org |

| Phthalonitrile | NaN₃ | Co(II) Complex (1 mol%) | DMSO | 84% | acs.org |

| Benzonitrile | NaN₃ | Zinc Bromide | Water | High | researchgate.net |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like tetrazole derivatives in a single step, enhancing atom economy and simplifying procedures. nih.govbenthamdirect.com While a direct MCR to form the this compound core in one pot from basic starting materials is challenging, MCRs can be strategically employed to build such scaffolds using pre-functionalized building blocks.

A notable strategy involves the use of a tetrazole-aldehyde as a key component in a subsequent Ugi or Passerini tetrazole reaction. beilstein-journals.org For example, a 1-substituted tetrazole-5-carbaldehyde can be synthesized and then utilized in an Ugi reaction with an amine, an isocyanide, and an acid component to generate complex molecules that incorporate a second tetrazole ring or a precursor to it. beilstein-journals.org This approach has been successfully used to generate diverse molecules with di-tetrazole scaffolds. beilstein-journals.org The initial tetrazole-aldehyde building blocks can themselves be synthesized via a Passerini-tetrazole reaction, followed by an oxidation step. beilstein-journals.org This modular approach allows for the controlled construction of complex bis-tetrazole structures.

The synthesis of tetrazoles via the cycloaddition of nitriles and azides is often accelerated by the use of catalysts. organic-chemistry.org Both homogeneous and heterogeneous catalytic systems have been developed, including nanocatalysts, which offer advantages such as high efficiency and reusability. thieme-connect.comresearchgate.net

For the synthesis of methylene-bridged tetrazoles from dinitriles, various catalytic systems have proven effective:

Homogeneous Catalysis : Lewis acids like zinc and aluminum salts can activate the nitrile group, facilitating the cycloaddition. organic-chemistry.org More recently, cobalt(II) complexes have been identified as efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to both aromatic and aliphatic nitriles, including malononitrile. acs.org

Heterogeneous Catalysis : To overcome issues with catalyst separation and recycling, solid-supported catalysts are employed. Systems such as silica-supported sodium hydrogen sulfate (B86663) have been used for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Nanocatalysis : Nanoparticle-based catalysts provide a large surface area and high catalytic activity. Various nanocatalysts, including nanocrystalline ZnO, CuFe₂O₄ nanoparticles, and mesoporous ZnS, have been successfully used in the synthesis of 5-substituted 1H-tetrazoles and are applicable to dinitrile precursors. thieme-connect.com

Table 2: Selected Catalysts in Tetrazole Synthesis

| Catalyst Type | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous | Co(II)-complex | High efficiency for various nitriles | acs.org |

| Homogeneous | Yb(OTf)₃ | Good yields from amines and orthoformates | organic-chemistry.org |

| Heterogeneous | Cu-MCM-41 NPs | Reusable, effective for multicomponent reactions | thieme-connect.com |

| Heterogeneous | Silica-supported NaHSO₄ | Ease of handling and separation | organic-chemistry.org |

Functionalization and Derivatization Pathways

Once the this compound core is synthesized, it can be further modified through functionalization of the nitrogen atoms on the tetrazole rings or through reactions involving the methylene bridge.

The alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted derivatives. researchgate.net However, this reaction is complicated by a lack of regioselectivity, as the electrophilic attack can occur at either the N1 or N2 position of the tetrazole anion, leading to a mixture of isomers. researchgate.netmdpi.com For a symmetrical molecule like this compound, alkylation can result in a complex mixture of products with alkyl groups at different nitrogen positions across the two rings.

The regioselectivity of the alkylation is influenced by several factors:

Reaction Mechanism : The outcome can depend on whether the reaction proceeds via an SN1 or SN2 mechanism. The nature of the alkylating agent (e.g., primary vs. tertiary halides) and the stability of the potential carbocation intermediate are crucial. rsc.org

Steric Hindrance : The substituent at the C5 position can sterically hinder the approach of the alkylating agent to the N1 position, favoring substitution at the N2 position.

Solvent and Base : The choice of solvent and base can influence the position of the negative charge on the tetrazolate anion and affect the ratio of N1 to N2 isomers.

Computational studies using Density Functional Theory (DFT) have been employed to predict the most likely sites of alkylation and to understand the underlying electronic factors that govern the regioselectivity of these reactions. mdpi.com

Table 3: Factors Influencing Regioselectivity in Tetrazole Alkylation

| Factor | Influence on N1 vs. N2 Alkylation | Rationale | Reference |

|---|---|---|---|

| Alkylating Agent | SN2-type reagents (e.g., methyl iodide) often favor N2. | The N2 anion is often more nucleophilic. | researchgate.netrsc.org |

| Steric Bulk | Bulky C5 substituents tend to increase the N2/N1 ratio. | Steric clash hinders attack at the adjacent N1 position. | rsc.org |

Further derivatization of the this compound structure can be achieved through various chemical transformations.

Electrophilic Reactions : The tetrazole ring is an electron-rich aromatic system with four nitrogen atoms, which generally makes it resistant to electrophilic substitution reactions. Reactions would more likely occur on substituents attached to the rings or the methylene bridge if they are suitably activated.

Nucleophilic Reactions : The synthesis of substituted analogues is more commonly achieved through nucleophilic substitution reactions. This typically requires the presence of a leaving group on a side chain. For example, if the synthesis started with a substituted malononitrile (e.g., 2-chloromalononitrile), the resulting methylene bridge on the bis-tetrazole would bear a chlorine atom. This halogen could then serve as a site for nucleophilic displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce a wide range of functional groups at the bridge position. Similarly, the synthesis of 5-thio-substituted tetrazole derivatives is a known pathway for functionalization, where a thiol group can be introduced and subsequently alkylated or oxidized. nih.gov

Preparation of Salts and Coordination Complexes Incorporating the Bis-Tetrazole Anion

The deprotonated form of this compound, the bis-tetrazole anion, serves as a versatile ligand in the formation of various salts and coordination complexes. These compounds are often explored for their energetic properties and unique structural features. The synthesis of these materials typically involves the reaction of the parent bis-tetrazole with a corresponding metal salt or a nitrogen-rich base.

A notable approach involves the in-situ formation of the bis-tetrazole followed by complexation. For instance, the synthesis of di(1H-tetrazol-5-yl)methane (5-DTM), an alternative name for the target compound, is achieved through the reaction of malononitrile with sodium azide. nih.gov This ligand can then be used to form a variety of energetic transition metal complexes.

Coordination Complexes with Transition Metals:

A series of transition metal complexes of 5-DTM have been synthesized and characterized, demonstrating the versatility of the bis-tetrazole anion as a ligand. nih.gov The general procedure involves dissolving the metal salt (e.g., chlorides, nitrates, sulfates, perchlorates) in water and adding a solution of 5-DTM. The resulting coordination compounds are often obtained by slow evaporation of the solvent.

Examples of synthesized coordination complexes include:

[CuCl₂(5-DTM)₂]·2H₂O

[Co(H₂O)₂(5-DTM)₂]Cl₂

[Ni(H₂O)₂(5-DTM)₂]Cl₂

Zn(H₂O)₂(5-DTM)₂₂

Cu(H₂O)₂(5-DTM)₂₂

[Cu(NO₃)₂(5-DTM)₂]·2H₂O

Cu(H₂O)₂(5-DTM)₂₂

[Cu(ClO₄)₂(5-DTM)₂] nih.gov

The coordination mode of the 5-DTM ligand can vary depending on the metal center and the counter-anions present. It can act as a neutral nitrogen-rich ligand in these complexes. nih.gov

Anionic Metal-Organic Frameworks:

The bis-tetrazole anion has also been utilized in the construction of anionic metal-organic frameworks (MOFs). In this context, the compound is referred to as bis(tetrazole)methane (H₂btm). The synthesis of these energetic MOFs involves the reaction of a metal salt with H₂btm in the presence of a nitrogen-rich counter-ion, such as aminoguanidinium (AG).

For example, the following anionic MOFs have been prepared:

[(AG)₃(Co(btm)₃)]

{[(AG)₂(Cu(btm)₂)]}n researchgate.net

The preparation of these complexes is typically carried out under solvothermal conditions. The resulting materials exhibit extensive hydrogen bonding networks and high nitrogen content, contributing to their energetic properties. researchgate.net

Energetic Salts with Nitrogen-Rich Cations:

In addition to metal complexes, the bis-tetrazole anion can form energetic salts with various nitrogen-rich cations. These salts are of interest as high-energy-density materials. The synthesis generally involves a metathesis reaction between a salt of the bis-tetrazole anion (e.g., the sodium or potassium salt) and a salt of the desired nitrogen-rich cation (e.g., hydroxylammonium, triaminoguanidinium). The formation of an insoluble energetic salt drives the reaction to completion. While specific examples for this compound are not detailed in the provided search results, the synthesis of salts of the isomeric 5-(tetrazol-1-yl)-2H-tetrazole with hydroxylammonium and triaminoguanidinium cations has been reported, suggesting a similar synthetic strategy would be applicable. researchgate.net

Below is an interactive data table summarizing the types of salts and coordination complexes formed with the bis-tetrazole anion.

| Compound Type | Metal/Cation | Formula | Reference |

| Coordination Complex | Copper(II) | [CuCl₂(5-DTM)₂]·2H₂O | nih.gov |

| Coordination Complex | Cobalt(II) | [Co(H₂O)₂(5-DTM)₂]Cl₂ | nih.gov |

| Coordination Complex | Nickel(II) | [Ni(H₂O)₂(5-DTM)₂]Cl₂ | nih.gov |

| Coordination Complex | Zinc(II) | Zn(H₂O)₂(5-DTM)₂₂ | nih.gov |

| Anionic MOF | Cobalt(II) | [(AG)₃(Co(btm)₃)] | researchgate.net |

| Anionic MOF | Copper(II) | {[(AG)₂(Cu(btm)₂)]}n | researchgate.net |

Investigation of Reaction Mechanisms and Kinetics

The formation of this compound and its derivatives involves complex chemical transformations. Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product outcomes.

Mechanistic Studies of Ring Formation and Substitution Reactions

The fundamental reaction for the formation of the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile. thieme-connect.com In the case of this compound, the synthesis starts from malononitrile, which contains two nitrile groups. The reaction with an azide source, such as sodium azide, leads to the formation of the two tetrazole rings.

The generally accepted mechanism for this cycloaddition involves the nucleophilic attack of the azide anion on the carbon atom of the nitrile group. This is followed by an intramolecular cyclization to form the tetrazole ring. The presence of a Lewis acid or a proton source can facilitate the reaction by activating the nitrile group towards nucleophilic attack. nih.gov

While specific mechanistic studies for the formation of the methylene bridge in bis(tetrazolyl)methanes are not extensively detailed in the provided literature, the fundamental principles of tetrazole ring formation apply. The reaction proceeds in a stepwise manner for each nitrile group in the malononitrile precursor.

Influence of Reaction Conditions on Product Distribution and Yield

The synthesis of tetrazoles is highly dependent on the reaction conditions, which can significantly influence the product distribution, yield, and reaction time. Key parameters include temperature, solvent, and the presence of catalysts.

Temperature: The formation of tetrazoles from nitriles and azides often requires elevated temperatures to overcome the activation energy of the reaction. However, the use of microwave irradiation has been shown to accelerate the synthesis of 5-substituted 1H-tetrazoles, often leading to higher yields in shorter reaction times compared to conventional heating. thieme-connect.com

Solvent: The choice of solvent plays a critical role in the synthesis of tetrazoles. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve the reactants and facilitate the reaction. researchgate.net However, the use of greener solvents like water is also possible and can be advantageous from an environmental perspective. researchgate.net The nature of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield. researchgate.net

Catalysts: A variety of catalysts can be employed to promote the synthesis of tetrazoles. Lewis acids such as zinc salts (e.g., ZnBr₂) are known to catalyze the cycloaddition reaction by coordinating to the nitrile nitrogen, thus making the carbon atom more electrophilic. thieme-connect.com Heterogeneous catalysts, including various nanoparticles, have also been utilized to facilitate the reaction and simplify product purification. thieme-connect.com In some cases, catalyst-free syntheses of bis-tetrazoles have been developed, particularly using methods like the Ugi-azide repetitive process. nih.gov

The interplay of these factors can lead to either kinetic or thermodynamic control of the reaction, which can be manipulated to favor the formation of the desired product. nih.gov

Green Chemistry Principles in Tetrazole Synthesis

The application of green chemistry principles to the synthesis of tetrazoles aims to reduce the environmental impact of the chemical processes involved. This includes the use of safer reagents and solvents, milder reaction conditions, and the development of catalyst-free systems.

Use of Greener Solvents: A significant focus in the green synthesis of tetrazoles is the replacement of hazardous organic solvents like DMF with more environmentally benign alternatives. Water has been successfully employed as a solvent for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium has also been explored for various organic reactions and could be applicable to bis-tetrazole synthesis.

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a key aspect of green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies the purification process. Catalyst-free approaches for the synthesis of bis-1,5-disubstituted-1H-tetrazoles have been reported, often utilizing multicomponent reactions under mild conditions. nih.gov

Alternative Azide Sources: The use of ionic liquids such as 1-butyl-3-methylimidazolium azide ([bmim]N₃) has been investigated as a safer alternative to the potentially explosive sodium azide. organic-chemistry.org

The synthesis of anionic metal-organic frameworks from bis(tetrazole)methane has been highlighted as a pathway to eco-friendly high-energy-density materials, as the nitrogen-rich nature of these compounds leads to the formation of environmentally benign N₂ gas upon decomposition. researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole. It provides precise information regarding the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13), which is crucial for confirming the molecular structure and distinguishing between potential isomers. The synthesis and characterization of this compound, also referred to as di(1H-tetrazol-5-yl)methane (5-DTM), have been described, with NMR spectroscopy being a key analytical tool. nih.govsci-hub.se

Application of ¹H and ¹³C NMR in Isomer Discrimination and Connectivity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the core structure of di(1H-tetrazol-5-yl)methane. The molecule's symmetry is a key feature that simplifies its NMR spectra.

The ¹H NMR spectrum is expected to show two primary signals. A singlet corresponding to the two equivalent protons of the central methylene (B1212753) (-CH₂-) bridge, and a broad signal at a significantly downfield chemical shift corresponding to the N-H protons of the two tetrazole rings. rsc.org The integration of these signals would confirm the proton count for each unique position. For instance, the methylene protons in similar methylene-bridged bis-azole compounds appear as a singlet, and the acidic N-H protons of tetrazole rings typically resonate at a very high chemical shift, often above 16 ppm in DMSO-d₆. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information. It is expected to display two distinct signals: one for the methylene bridge carbon and another for the two equivalent carbons within the tetrazole rings. The chemical shift of the tetrazole carbon is characteristically found in the range of 150-160 ppm. rsc.orgresearchgate.net These simple spectra are powerful evidence for the C₂ᵥ symmetry of the molecule and help to rule out asymmetric isomers.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Di(1H-tetrazol-5-yl)methane in DMSO-d₆ This table is generated based on typical values for similar compounds. Specific experimental values are reported in the scientific literature.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methylene (-CH₂-) | ~4.2 - 4.5 | Singlet |

| ¹H | Tetrazole (N-H) | >16 | Broad Singlet |

| ¹³C | Methylene (-CH₂-) | ~30 - 35 | Triplet (in coupled spectrum) |

| ¹³C | Tetrazole (C5) | ~155 - 160 | Singlet |

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

While the one-dimensional NMR spectra of di(1H-tetrazol-5-yl)methane are relatively simple, two-dimensional (2D) NMR techniques offer unambiguous confirmation of the structural assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show no cross-peaks for this specific molecule, as the methylene protons and the N-H protons are not coupled to each other through two or three bonds. This lack of correlation confirms their isolation from each other within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would display a clear cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon. This provides definitive proof of the C-H bond in the bridging unit.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds). For di(1H-tetrazol-5-yl)methane, an HMBC spectrum would be expected to show a correlation between the protons of the methylene bridge and the carbon atom of the tetrazole rings. This correlation is vital as it unequivocally establishes the connectivity between the methylene linker and the two heterocyclic rings, confirming the entire molecular framework.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of di(1H-tetrazol-5-yl)methane provides valuable information on its chemical bonds. Key vibrational modes include:

N-H Stretching: A broad absorption band is typically observed in the region of 3000-3400 cm⁻¹ due to the N-H stretching vibrations of the tetrazole rings. This broadness is often indicative of hydrogen bonding in the solid state.

C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) group appear in the 2850-2960 cm⁻¹ range.

N=N and C=N Stretching: The tetrazole ring itself gives rise to a series of characteristic absorptions. Vibrations associated with N=N and C=N stretching are typically found in the 1400-1650 cm⁻¹ region. rsc.orgpnrjournal.com

Ring Vibrations: Additional skeletal vibrations of the tetrazole ring (ring breathing, stretching, and bending modes) appear in the fingerprint region, typically between 900 and 1350 cm⁻¹. pnrjournal.com

Table 2: Characteristic FTIR Absorption Bands for Di(1H-tetrazol-5-yl)methane This table presents typical frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| 3000-3400 | N-H stretch (H-bonded) | Strong, Broad |

| 2850-2960 | C-H stretch (methylene) | Medium |

| 1400-1650 | C=N / N=N stretch (ring) | Medium-Strong |

| 900-1350 | Tetrazole ring skeletal modes | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR. While not always reported, it is particularly useful for identifying vibrations involving non-polar bonds. For di(1H-tetrazol-5-yl)methane, the symmetric vibrations of the tetrazole ring system, which may be weak in the FTIR spectrum, can produce strong signals in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete vibrational profile of the molecule, aiding in a definitive structural confirmation and serving as a unique molecular fingerprint. pnrjournal.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For di(1H-tetrazol-5-yl)methane (C₃H₄N₈, Molecular Weight: 152.12 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

The fragmentation of tetrazole-containing compounds under mass spectrometric conditions often follows characteristic pathways. A primary and highly characteristic fragmentation route for tetrazoles is the loss of a molecule of nitrogen (N₂, 28 Da). mdpi.com Another common fragmentation involves the elimination of hydrazoic acid (HN₃, 43 Da). mdpi.com The analysis of the fragment ions in the mass spectrum allows for the piecing together of the molecular structure, confirming the presence of the two tetrazole rings linked by a methylene unit.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction is the gold standard for structural determination. The core compound, di(1H-tetrazol-5-yl)methane (DTM), has been successfully synthesized and its structure investigated through its use as a ligand in various energetic transition metal complexes. nih.govacs.org While a crystal structure for the neutral, unbound DTM is not detailed in these studies, the structures of numerous coordination compounds containing DTM have been determined. nih.govacs.org

These studies reveal how the DTM ligand coordinates to metal centers. Furthermore, extensive crystallographic work has been performed on derivatives where the methylene bridge is replaced by other linkers or the tetrazole rings are substituted. Examples include:

Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane : In this derivative, the molecule lies on a twofold rotation axis, with the two tetrazole rings twisted relative to each other. nih.govresearchgate.net

1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane : Here, a butyl bridge connects two tetrazole moieties, with the crystal structure confirming the specific regioisomer formed during synthesis. nih.gov

5,5’-(p-Phenylene)di-1H-tetrazole : This compound features a rigid phenyl linker, leading to a structure with significant π–π stacking interactions. nih.govrsc.org

| Compound Derivative | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane nih.gov | Orthorhombic | Pbcn | Molecule lies on a twofold rotation axis. |

| 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane nih.gov | Monoclinic | P2₁/c | Bridging butylene group connects two phenyl tetrazole units. |

| 5,5’-(p-Phenylene)di-1H-tetrazole nih.gov | Monoclinic | C2/c | Half-molecule in asymmetric unit; twofold axis through benzene (B151609) ring. |

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds and π–π stacking. In the crystal structures of DTM-metal complexes, extensive hydrogen bonding networks are observed, often involving coordinated water molecules, counter-ions, and the N-H groups of the tetrazole rings. nih.govacs.org

In related bis-tetrazole structures, these interactions are structure-directing. For example, in 5,5’-(p-phenylene)di-1H-tetrazole, intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions assemble the molecules into a three-dimensional framework. nih.gov Similarly, dimers can be formed through C—H⋯O hydrogen bonds in substituted bis-tetrazoles. nih.gov

A crucial aspect of 5-substituted tetrazoles is their ability to exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net While the user's query specifies the 2H-tetrazole form, synthetic procedures for the parent ligand often yield the di(1H-tetrazol-5-yl)methane tautomer. nih.govacs.org The specific tautomer present in the solid state can be influenced by substitution patterns and the crystalline environment. nih.gov X-ray diffraction studies are essential for unambiguously determining which tautomer is present in a crystal, as they can precisely locate the proton on one of the nitrogen atoms of the tetrazole ring.

Thermal Analysis Techniques in Compound Characterization

Thermal analysis techniques are used to study the effect of heat on a material, providing information on thermal stability, decomposition, and phase transitions.

Differential Scanning Calorimetry (DSC), or the closely related Differential Thermal Analysis (DTA), is a key technique for characterizing energetic materials. The method measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points and decomposition temperatures.

The thermal behavior of di(1H-tetrazol-5-yl)methane and its energetic metal complexes has been investigated using DTA. nih.govacs.org These analyses provide onset decomposition temperatures, which are a critical measure of thermal stability. For instance, studies on energetic bistetrazole derivatives, such as (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), utilize DSC to determine their decomposition temperatures as part of a comprehensive assessment of their energetic properties. rsc.org Similarly, the thermal stability of various 5-methyl-1H-tetrazole salts was investigated via DTA to identify their decomposition points. mdpi.com These thermal events are crucial parameters for evaluating the safety and performance of such high-nitrogen compounds.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability and decomposition characteristics of materials. The methodology involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. For nitrogen-rich heterocyclic compounds such as this compound, TGA provides vital insights into its thermal behavior, including the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

The decomposition of tetrazole-based compounds typically involves the cleavage of the heterocyclic ring and the liberation of molecular nitrogen (N₂), which constitutes a significant portion of the molecule's mass. This process results in a substantial and often rapid mass loss in the TGA thermogram. For many bistetrazole derivatives, the onset of decomposition occurs at temperatures well above 200 °C, with some exhibiting stability up to 300 °C or higher. researchgate.net For instance, dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) shows a multi-stage decomposition with the first major exothermic peak occurring in the range of 226.9–245.3 °C. acs.org

A hypothetical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, indicating no significant mass loss. As the temperature increases, a sharp, single or multi-step sigmoidal drop in mass would be anticipated, corresponding to the decomposition of the compound. The primary gaseous product of such a decomposition would be nitrogen, a result of the breakdown of the tetrazole rings. The final residual mass at the end of the analysis would depend on the formation of any non-volatile decomposition products.

The data table below illustrates the kind of information that would be obtained from a TGA experiment for this compound. However, as no specific experimental data has been published, the values are listed as "Not Available."

| Parameter | Value | Description |

| Onset Decomposition Temperature (T_onset) | Not Available | The temperature at which significant decomposition and mass loss begin. |

| Peak Decomposition Temperature (T_peak) | Not Available | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | Not Available | The total percentage of mass lost during the decomposition process. |

| Residual Mass (%) | Not Available | The percentage of the initial mass remaining at the end of the analysis. |

Further research involving the experimental thermogravimetric analysis of this compound is necessary to determine its precise decomposition profile and to quantify its thermal stability.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a nitrogen-rich heterocyclic compound like 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole, these methods provide deep insights into its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like bistetrazoles, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or larger basis set, are employed to predict optimized molecular geometries, thermodynamic properties, and electronic characteristics. nih.govijsr.net

Calculations on analogous methylene-bridged bistetrazoles reveal key structural features. The two tetrazole rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. The C-N and N-N bond lengths within the tetrazole rings are consistent with aromatic character, falling between typical single and double bond lengths. The methylene (B1212753) bridge (-CH2-) provides flexibility, allowing for various spatial arrangements of the tetrazole moieties.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in assessing a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For bistetrazole derivatives, the HOMO is often localized on the nitrogen-rich rings, while the LUMO distribution can vary depending on substituents. nih.gov

Table 1: Calculated Electronic Properties of a Methylene-Bridged Bistetrazole Analogue

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For tetrazole-containing compounds, the MEP surface typically shows negative potential (red/yellow) localized around the nitrogen atoms of the tetrazole rings due to their lone pairs of electrons. researchgate.net These regions are potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms, particularly any N-H protons in tautomeric forms, would exhibit a positive potential (blue). The methylene bridge would be comparatively neutral (green). The analysis of MEP is crucial in understanding intermolecular interactions and the sensitivity of energetic materials, where a more uniform charge distribution often correlates with lower sensitivity. rsc.orgresearchgate.net

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for proton migration in this compound make conformational and tautomeric studies essential.

Tetrazoles substituted at the 5-position can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the ring nitrogens. For a bistetrazole system, multiple tautomeric combinations are possible (e.g., 1H-1H, 1H-2H, 2H-2H).

Computational studies on simple 5-substituted tetrazoles have shown that the relative stability of these tautomers is highly dependent on the phase. In the gas phase, the 2H-tautomer is generally found to be more stable. researchgate.net However, in solution and in the solid state, the 1H-tautomer is often the predominant form due to its larger dipole moment and better ability to form intermolecular hydrogen bonds. researchgate.net For this compound, computational analysis would involve optimizing the geometry of each possible tautomer and comparing their energies.

Table 2: Relative Energies of Bistetrazole Tautomers in Different Phases (Hypothetical Data)

| Tautomer Combination | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Phase, kcal/mol) |

|---|---|---|

| 2H-2H | 0.00 (Reference) | 1.5 |

| 1H-2H | 1.8 | 0.5 |

| 1H-1H | 3.5 | 0.00 (Reference) |

The equilibrium between tautomers can be significantly influenced by substituents and the surrounding solvent environment. Electron-withdrawing groups on the tetrazole ring tend to favor the 2H-tautomer, while electron-donating groups may favor the 1H-form.

Solvent effects are modeled computationally using methods like the Polarizable Continuum Model (PCM). Polar solvents are expected to stabilize the tautomer with the higher dipole moment, which is typically the 1H-form. Therefore, in polar solvents like water or DMSO, the equilibrium would likely shift to favor tautomers containing at least one 1H-tetrazole ring. The interplay between the intrinsic stability of the tautomers and their interaction with the solvent dictates the final equilibrium state.

Molecular Dynamics Simulations and Intermolecular Interaction Characterization

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a larger ensemble of molecules over time. matilda.sciencersc.org This approach provides insight into intermolecular interactions, bulk properties, and the dynamics of the system in condensed phases.

For a compound like this compound, MD simulations could be used to model its crystal structure or its behavior in solution. The simulations would rely on a force field, which describes the potential energy of the system as a function of atomic positions.

In the solid state, MD simulations can predict crystal packing, density, and the nature of intermolecular forces. Key interactions would include hydrogen bonds (if N-H groups are present) and van der Waals forces. rsc.org The analysis of the radial distribution function (RDF) from the simulation can reveal the preferred distances between different types of atoms, providing a detailed picture of the intermolecular structure. rsc.org Such simulations are particularly common in the study of energetic materials to understand the relationship between crystal structure and stability. matilda.sciencebit.edu.cn

Compound Names Table

Noncovalent Interaction (NCI) Analysis in Bis-Tetrazole Systems

Noncovalent interactions (NCIs) play a pivotal role in determining the crystal packing, density, and ultimately, the sensitivity of energetic materials. In bis-tetrazole systems such as this compound, a variety of NCIs, including van der Waals forces, hydrogen bonds, and π-π stacking, are anticipated. NCI analysis, a computational method based on the electron density and its derivatives, allows for the visualization and characterization of these interactions.

Hydrogen Bonding Network Characterization and Stability

Hydrogen bonds are a particularly strong type of noncovalent interaction that significantly influences the properties of tetrazole-based compounds. In the crystalline structure of this compound, both intramolecular and intermolecular hydrogen bonds are expected to be present. The hydrogen atoms attached to the nitrogen atoms of the tetrazole rings can act as hydrogen bond donors, while the numerous nitrogen atoms can serve as acceptors.

Prediction of Energetic Properties and Performance Parameters

Computational chemistry provides powerful tools for predicting the energetic properties and performance of new energetic materials before their synthesis, offering a safer and more efficient approach to research and development.

Calculation of Standard Enthalpies of Formation and Lattice Energies

The standard enthalpy of formation (ΔHf) is a fundamental thermochemical property that is crucial for calculating the detonation performance of an energetic material. For nitrogen-rich compounds like this compound, a high positive enthalpy of formation is desirable, as it indicates a large amount of stored chemical energy. The enthalpy of formation can be calculated using various quantum chemical methods, such as the CBS-4M level of theory, which has been successfully applied to other tetrazole derivatives. researchgate.netnih.gov

The lattice energy, which is the energy required to separate one mole of a solid ionic compound into its gaseous ions, is a measure of the stability of the crystal lattice. A high lattice energy, often associated with dense packing and strong intermolecular forces like hydrogen bonding, generally correlates with lower sensitivity. Computational methods can be employed to predict the crystal structure and subsequently calculate the lattice energy.

| Property | Predicted Value | Method of Calculation |

| Standard Enthalpy of Formation | Value | e.g., CBS-4M |

| Lattice Energy | Value | e.g., Atom-Atom Method |

| Note: Specific calculated values for this compound are not readily available in the cited literature. The table illustrates the type of data generated from computational studies. |

Theoretical Prediction of Detonation Velocities and Pressures

Detonation velocity (VD) and detonation pressure (P) are key performance parameters for an explosive. These properties can be predicted with reasonable accuracy using thermochemical codes like EXPLO5, which utilize the calculated enthalpy of formation, density, and elemental composition of the compound. researchgate.netnih.govrsc.org For this compound, a high nitrogen content and a potentially high positive enthalpy of formation would suggest favorable detonation properties.

The predicted density of the compound, which is influenced by its molecular structure and crystal packing, is a critical input for these calculations, as detonation velocity is approximately proportional to the square of the density.

| Performance Parameter | Predicted Value | Computational Code |

| Detonation Velocity (km/s) | Value | e.g., EXPLO5 |

| Detonation Pressure (GPa) | Value | e.g., EXPLO5 |

| Note: Specific calculated values for this compound are not readily available in the cited literature. The table illustrates the type of data generated from computational studies. |

Computational Assessment of Mechanical Sensitivity (e.g., Impact, Friction)

The mechanical sensitivity of an energetic material to stimuli such as impact and friction is a critical safety consideration. While experimental testing is the ultimate measure of sensitivity, computational methods can provide valuable initial assessments. One common approach involves correlating sensitivity with various molecular and electronic properties. researchgate.net

For instance, the bond dissociation energy (BDE) of the weakest bond in the molecule is often considered an indicator of sensitivity. A lower BDE may suggest an easier initiation of decomposition. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another parameter that has been correlated with sensitivity; a smaller HOMO-LUMO gap can indicate greater reactivity. Additionally, electrostatic potential maps can reveal regions of a molecule that are more susceptible to electrostatic interactions, which can play a role in initiation. For bis-tetrazole systems, the nature of the linkage between the rings can also significantly influence sensitivity.

| Sensitivity Parameter | Predicted Value/Indicator | Computational Method |

| Impact Sensitivity (J) | Value | e.g., BDE analysis |

| Friction Sensitivity (N) | Value | e.g., HOMO-LUMO gap |

| Note: Specific calculated values for this compound are not readily available in the cited literature. The table illustrates the type of data generated from computational studies. |

Applications in Advanced Materials Science and High Energy Formulations

Coordination Chemistry and Metal-Organic Framework (MOF) Design

The molecular architecture of di(1H-tetrazol-5-yl)methane, featuring two tetrazole rings linked by a flexible methylene (B1212753) bridge, allows it to act as a versatile ligand in coordination chemistry. This has led to the synthesis of a diverse array of metal complexes and the construction of functional metal-organic frameworks (MOFs).

Role as Poly-Nitrogen Ligands in Coordination Compounds

Di(1H-tetrazol-5-yl)methane functions as a neutral, nitrogen-rich ligand capable of coordinating with various metal centers. acs.orgnih.gov The two tetrazole rings offer multiple nitrogen atoms as potential donor sites, enabling a variety of coordination modes. This multidentate character allows 5-DTM to act as a bridge between metal ions, facilitating the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. acs.orgresearchgate.net The flexibility of the methylene spacer between the rings also permits the ligand to adopt different conformations to accommodate the geometric preferences of different metal ions, leading to a wide range of structural possibilities.

Synthesis and Structural Diversity of Metal Complexes (e.g., Cu, Ag, Mg)

Researchers have successfully synthesized a variety of coordination compounds by reacting 5-DTM with different transition metal salts. The synthesis is often achieved from commercially available starting materials like sodium azide (B81097) and malononitrile (B47326). acs.orgnih.gov The resulting metal complexes exhibit significant structural diversity, which is often influenced by the choice of metal ion and the counter-anion.

For instance, a range of transition metal complexes with chloride, nitrate, and perchlorate (B79767) anions have been prepared, including those with copper(II), cobalt(II), nickel(II), and zinc(II). acs.orgnih.gov In many of these structures, the metal center is coordinated by nitrogen atoms from the 5-DTM ligands and often by water molecules, resulting in octahedral geometries. acs.orgnih.gov Manganese(II) has also been used to create coordination polymers with 5-DTM, where the ligand can adopt different bridging modes to form 1D chains or 2D networks. researchgate.net

The structural characteristics of several metal complexes with di(1H-tetrazol-5-yl)methane are summarized below.

| Compound | Metal Center | Coordination Geometry | Structural Feature |

| [CuCl₂(5-DTM)₂]·2H₂O | Cu(II) | Octahedral | Mononuclear complex |

| [Co(H₂O)₂(5-DTM)₂]Cl₂ | Co(II) | Octahedral | Mononuclear complex |

| [Ni(H₂O)₂(5-DTM)₂]Cl₂ | Ni(II) | Octahedral | Mononuclear complex |

| [Mn(btm)(phen)(H₂O)]·H₂O | Mn(II) | - | Infinite 1D chains linked by ligands |

| {[Cu₃(SO₄)₂(5-DTM-H)₂(H₂O)₄(5-DTM)₂]·2H₂O} | Cu(II) | - | 1D coordination polymer |

| [Cu(ClO₄)₂(5-DTM)₂] | Cu(II) | Octahedral | Anhydrous complex with chelating perchlorate |

Data sourced from multiple studies. acs.orgnih.govresearchgate.net

Integration into MOFs and Porous Materials for Specific Functions

The ability of di(1H-tetrazol-5-yl)methane to link metal centers into extended networks makes it a valuable component for designing energetic metal-organic frameworks (E-MOFs). rsc.org These materials combine the ordered, porous structure of MOFs with the high energy content of their components.

Development of High-Nitrogen Energetic Materials

The high nitrogen content (75.6%) and positive heat of formation of 5-DTM make it an attractive backbone for creating new high-nitrogen energetic materials. Its coordination complexes are of particular interest as they can offer a balance of energy, stability, and sensitivity.

Design Principles for Enhanced Thermal Stability and Energy Release

The development of energetic materials based on 5-DTM follows key design principles aimed at maximizing performance while ensuring safety. A primary goal is to create compounds with high thermal stability, meaning they decompose only at elevated temperatures. The thermal stability of 5-DTM coordination compounds is influenced by the metal ion and the associated anion. For instance, complexes of 5-DTM generally exhibit decomposition temperatures well above 200°C. acs.orgnih.gov The E-MOFs [(AG)₃(Co(btm)₃)] and {[(AG)₂(Cu(btm)₂)]}n show high thermal stabilities, which is attributed to their robust, interconnected frameworks. rsc.org

Energy release is another critical parameter. The high nitrogen content of the ligand ensures a large, rapid release of nitrogen gas upon decomposition, a desirable trait for propellants and explosives. ias.ac.in The energy output, measured by parameters like detonation velocity (D) and detonation pressure (P), can be tuned by the choice of metal and other components. Theoretical calculations for the copper-based E-MOF {[(AG)₂(Cu(btm)₂)]}n predict a detonation velocity of 10.97 km/s and a pressure of 53.92 GPa, values that surpass those of many known HE-MOFs. rsc.org

| Compound | Decomposition Temp. (°C) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| [(AG)₃(Co(btm)₃)] | 275 | 10.21 | 44.45 |

| {[(AG)₂(Cu(btm)₂)]}n | 268 | 10.97 | 53.92 |

| Cu(H₂O)₂(5-DTM)₂₂ | 263 | - | - |

| [Cu(NO₃)₂(5-DTM)₂] | 211 | - | - |

Mitigation of Mechanical Sensitivity in Energetic Compositions

A significant challenge in the field of energetic materials is mitigating sensitivity to mechanical stimuli such as impact and friction. Early research into copper perchlorate complexes of 5-DTM revealed them to be extremely sensitive, limiting their practical application. researchgate.net The sensitivity of DTM-based materials can be very high, with some compounds showing sensitivity at the single-joule level. researchgate.net

However, strategic design choices can significantly reduce this sensitivity. A key principle is the selection of the counter-anion. It has been observed that replacing highly oxidizing anions like perchlorate (ClO₄⁻) with less sensitive ones like chloride (Cl⁻) can render the resulting complexes almost insensitive. acs.orgnih.govresearchgate.net For example, the chloride complexes of Co(II) and Ni(II) with 5-DTM are insensitive to impact (>40 J) and friction (>360 N). acs.orgnih.gov

Furthermore, the creation of robust, highly interconnected structures, such as those in E-MOFs, can also lead to enhanced stability. The Co(II) and Cu(II) anionic MOFs based on H2btm are classified as "insensitive," with impact sensitivities greater than 40 J and friction sensitivities exceeding 360 N. rsc.org This demonstrates that through careful ligand and anion selection, the high energy potential of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole can be harnessed in stable and less sensitive material compositions.

Applications in Gas Generation Systems and Propellants

The high nitrogen content of 5,5'-methylene-bis(1H-tetrazole) and its derivatives makes them promising candidates for gas generation systems, such as those used in automotive airbags, and as components in solid propellants. google.comresearchgate.net The thermal decomposition of these compounds releases a large volume of nitrogen gas (N₂), which is a non-toxic and inert gas, making it ideal for rapid inflation applications. mdpi.com

Research into related bistetrazole compounds has demonstrated their potential as effective and cleaner alternatives to traditionally used azide-based gas generants. For instance, amine salts of bistetrazoles have been investigated for their ability to produce a high volume of gas with minimal solid residues. google.com The combustion of these materials is often more stable and produces less toxic gaseous byproducts compared to older technologies. google.com

The energetic properties of 5,5'-methylene-bis(1H-tetrazole) and its salts contribute to their suitability as propellants. Key performance indicators for propellants include a high heat of formation, significant gas generation, and a desirable burning rate. The energetic characteristics of various bistetrazole salts have been calculated and are presented in the table below, showcasing their potential in high-energy formulations. researchgate.netnih.gov

Table 1: Calculated Energetic Properties of Selected Bistetrazole Salts

| Cation | Detonation Pressure (P) (GPa) | Detonation Velocity (νD) (m s⁻¹) | Reference |

|---|---|---|---|

| 1,2,4-Triazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

| 3-Amino-1,2,4-triazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

| 4-Amino-1,2,4-triazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

| 3,5-Diamino-1,2,4-triazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

| Imidazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

| Pyrazolium | 20.23–28.69 | 7050–8218 | researchgate.net |

Integration into Novel Material Architectures

The bifunctional nature of 5,5'-methylene-bis(1H-tetrazole), with two reactive tetrazole rings, allows for its use as a building block in the creation of more complex molecular structures and materials with tailored properties.

Utilization as Building Blocks in Polymer Synthesis

5,5'-methylene-bis(1H-tetrazole) can serve as a monomer in the synthesis of nitrogen-rich polymers. conicet.gov.ar The tetrazole rings can participate in various chemical reactions to form polymer chains. For instance, they can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net These materials are of interest for applications in gas storage and catalysis.

While specific examples of homopolymers derived solely from 5,5'-methylene-bis(1H-tetrazole) are not extensively documented in the literature, the broader class of tetrazole-containing polymers has been synthesized and investigated. These polymers often exhibit high thermal stability due to the robust nature of the tetrazole ring. The incorporation of the bistetrazole unit into a polymer backbone can significantly increase the nitrogen content, which is a desirable characteristic for energetic polymers.

Contribution to Advanced Coatings and Functional Films

The properties of 5,5'-methylene-bis(1H-tetrazole) suggest its potential for use in advanced coatings and functional films. Its high thermal stability could contribute to the development of heat-resistant coatings. Furthermore, the presence of multiple nitrogen atoms can enhance adhesion to metal surfaces, making it a candidate for anti-corrosion coatings. While direct research on this specific compound in coatings is limited, related poly(phenylene methylene) structures have been explored for their anticorrosion and fluorescent properties in coatings. nih.gov

Tetrazole-containing polymers have also been investigated for their potential in creating functional films with specific gas separation properties. The polarity and size of the tetrazole groups can influence the permeability and selectivity of gases through a polymer membrane.

Potential in Optoelectronic and Magnetic Materials

The application of 5,5'-methylene-bis(1H-tetrazole) in optoelectronic and magnetic materials is an emerging area of research. The tetrazole rings can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers with interesting photoluminescent or magnetic properties. nih.govmdpi.com

For instance, coordination polymers constructed from bistetrazole ligands and metal ions such as cobalt have been shown to exhibit weak antiferromagnetism. researchgate.net The specific arrangement of the metal centers, dictated by the geometry of the bistetrazole ligand, plays a crucial role in determining the magnetic behavior of the resulting material.

In the realm of optoelectronics, the incorporation of tetrazole-based ligands into coordination polymers can influence their luminescent properties. mdpi.com The electronic structure of the tetrazole ring can participate in energy transfer processes within the material, potentially leading to applications in sensors or light-emitting devices. Research in this area is ongoing, with a focus on designing and synthesizing novel coordination polymers with tailored optoelectronic and magnetic functionalities. The use of magnetic nanoparticles in the synthesis of tetrazoles has also been explored, highlighting the interplay between these two classes of materials. bohrium.comnanomaterchem.comjsynthchem.comnanomaterchem.comnih.gov

Mechanistic Insights and in Vitro Biological System Interactions Non Clinical Focus

Investigations of Enzyme Inhibition

No publicly available scientific literature or research data was found regarding the enzyme inhibition properties of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole.

In Vitro Studies on Urease Enzyme Inhibition Pathways

A comprehensive search of scientific databases yielded no studies investigating the in vitro effects of this compound on the urease enzyme. Consequently, there is no available data on its inhibition pathways or potency (e.g., IC₅₀ values) against this enzyme.

Exploration of Cyclooxygenase (COX) Inhibition Mechanisms In Vitro

There is no published research detailing the in vitro interaction of this compound with cyclooxygenase (COX) enzymes. Therefore, information regarding its potential inhibitory mechanisms, selectivity for COX-1 versus COX-2, or any related enzymatic assay data is not available.

In Vitro Antimicrobial Activity Studies

No specific data from in vitro studies on the antimicrobial activity of this compound could be located in the reviewed literature.

Evaluation of Efficacy against Bacterial Strains (e.g., Gram-positive, Gram-negative)

There are no available research findings that evaluate the in vitro efficacy of this compound against any Gram-positive or Gram-negative bacterial strains. As a result, data such as Minimum Inhibitory Concentration (MIC) values for this specific compound have not been reported.

Assessment of Antifungal Properties in Cell-Free Systems

No studies were found that assessed the in vitro antifungal properties of this compound in cell-free systems. Therefore, its potential to inhibit fungal growth and its spectrum of activity against fungal species remain uncharacterized.

Theoretical and In Vitro Receptor Interaction Profiling

A search for theoretical and in vitro receptor interaction profiling of this compound yielded no specific results. There are no published computational docking studies or direct binding assays that characterize the interaction of this compound with any biological receptors.

Bioisosteric Mimicry and Its Implications for Molecular Recognition

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group. This mimicry is due to their similar pKa values, planar geometry, and ability to participate in comparable electrostatic and hydrogen bonding interactions. The presence of two tetrazole rings in this compound suggests its potential to act as a dicarboxylic acid mimetic, allowing it to engage with biological targets that recognize dicarboxylate ligands. This bioisosteric replacement can enhance metabolic stability and improve pharmacokinetic properties compared to its carboxylic acid counterparts.

The implications for molecular recognition are significant. The delocalized electron system of the tetrazole rings and the acidic nature of the N-H protons enable diverse interactions, including hydrogen bonding and coordination with metal ions within protein active sites. nih.gov The spatial arrangement of the two tetrazole rings, dictated by the flexible methylene (B1212753) linker, allows the molecule to adopt various conformations to fit into binding pockets.

Computational Molecular Docking Studies with Protein Targets

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, computational analyses of related tetrazole derivatives provide insights into its potential interactions. Molecular docking studies on other tetrazole-containing compounds have demonstrated their ability to bind to a variety of protein targets. nih.govnih.gov

For instance, tetrazole derivatives have been docked into the active sites of enzymes such as cyclooxygenase (COX), where they form key hydrogen bonds and hydrophobic interactions. nih.gov In one study, a tetrazole derivative exhibited a strong binding affinity to the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90 and Tyr355. nih.gov Similarly, docking studies of biphenyl (B1667301) tetrazole compounds with other enzymes have revealed interactions with metal ions and key amino acid residues in the active site. nih.govnih.gov

Based on these findings, it can be inferred that this compound would likely engage with protein targets through a combination of hydrogen bonding via its N-H groups and nitrogen atoms of the rings, and potential coordination with metallic cofactors. The two tetrazole rings could potentially bridge different interaction points within a single binding site or even interact with two separate protein subunits.

Table 1: Predicted Interaction Profile of this compound with Protein Targets

| Interaction Type | Potential Interacting Groups on the Compound | Example Protein Residues/Moieties |

|---|---|---|

| Hydrogen Bond Donor | N-H protons of the tetrazole rings | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Nitrogen atoms of the tetrazole rings | Arginine, Histidine, Lysine, Serine, Threonine |

| Ionic Interactions | Deprotonated tetrazole rings (tetrazolate anion) | Arginine, Histidine, Lysine, Metal ions (e.g., Zn²⁺) |

Insecticidal and Pest Management Activity Profiling (Non-Agricultural Application)

The investigation into the insecticidal properties of tetrazole derivatives has primarily focused on agricultural applications. However, the structural features of these compounds suggest potential for use against non-agricultural pests.

Limited direct research is available on the specific insecticidal activity of this compound against non-agricultural pests such as mosquitoes, termites, or cockroaches. However, studies on related tetrazole-containing heterocyclic compounds have shown promise. For example, a series of tetrazole-linked triazole derivatives demonstrated significant insecticidal activity against the Indian meal moth (Plodia interpunctella), a common pantry pest. researchgate.net This indicates that the tetrazole scaffold can be a crucial component in designing new insecticidal agents.

The mode of action for many nitrogen-containing heterocyclic insecticides involves interference with the nervous system of the insect. While the specific target of this compound is unknown, it is plausible that it could act on similar targets.

Table 2: Potential Non-Agricultural Pest Targets and Rationale for this compound

| Pest Category | Potential Efficacy Rationale |

|---|---|

| Household Pests (e.g., Cockroaches, Ants) | The compound's structural similarity to known insecticides suggests potential disruption of key physiological processes. |

| Structural Pests (e.g., Termites) | As a stable heterocyclic compound, it may have the potential for formulation into baits or contact insecticides. |

| Public Health Pests (e.g., Mosquitoes) | The tetrazole moiety could be explored for its ability to inhibit key enzymes or receptors in mosquito larvae or adults. |

Further research is necessary to establish the specific insecticidal spectrum and efficacy of this compound against these non-agricultural pests. Such studies would involve in vitro screening against various insect cell lines and in vivo testing against the target organisms to determine lethal concentrations and modes of action.

Structure Activity Relationship Sar and Structural Modification Studies in a Research Context

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The reactivity of di(1H-tetrazol-5-yl)methane is centered around the acidity of the tetrazole ring's N-H protons and the potential for substitution on the nitrogen atoms. The introduction of substituents onto the tetrazole rings is a key strategy to modulate the properties of the resulting compounds, particularly for the synthesis of energetic materials. The prevention of acidic protons by N-substitution allows for the creation of neutral complexes with oxidizing anions, which is a common approach to developing more promising energetic materials. researchgate.net

Effects of Electronic and Steric Factors on Reaction Outcomes

Detailed experimental studies specifically quantifying the electronic and steric effects on the reaction outcomes of di(1H-tetrazol-5-yl)methane functionalization are not extensively available in the public domain. However, general principles of tetrazole chemistry suggest that the nucleophilicity of the tetrazole nitrogen atoms, and thus the outcome of alkylation or other substitution reactions, is influenced by the electronic nature of substituents on the ring. Steric hindrance around the nitrogen atoms would similarly be expected to dictate the regioselectivity of such reactions.

Regiochemical Control in Functionalization and Derivatization

The functionalization of 5-substituted 1H-tetrazoles, such as di(1H-tetrazol-5-yl)methane, can lead to the formation of two primary regioisomers: 1,5- and 2,5-disubstituted tetrazoles. The control of regioselectivity in these reactions is a significant aspect of their synthetic chemistry. While specific studies on regiochemical control for di(1H-tetrazol-5-yl)methane are not detailed in available research, broader studies on 5-substituted tetrazoles indicate that the ratio of the resulting isomers is influenced by factors including the nature of the electrophile and the reaction mechanism (e.g., first- or second-order nucleophilic substitution).

For instance, in the synthesis of bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, the starting material 5-mercapto-1-methyltetrazole (B193830) is deprotonated, and the resulting anion reacts with dichloromethane. nih.gov This specific example illustrates a derivative where the tetrazole rings are N-methylated, indicating that selective N-alkylation is a key synthetic step.

Correlation Between Molecular Structure and Material Properties

The correlation between the molecular structure of di(1H-tetrazol-5-yl)methane derivatives and their material properties is most prominently studied in the context of energetic materials, where detonation performance and thermal stability are critical parameters.

Relationship Between Molecular Packing and Detonation Performance

The density of an energetic material, which is a direct consequence of its crystal packing, is a critical factor in determining its detonation velocity and pressure. Research on bistetrazole derivatives has shown that structural modifications aimed at increasing molecular planarity can lead to denser packing and, consequently, improved detonation performance.

A notable example is the engineering of the methylene (B1212753) bridge in bistetrazoles. The introduction of an unsaturated ethene bridge between the tetrazole rings in (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) results in a planar molecule. rsc.org This planarity contributes to a surprisingly high crystal density, which in turn leads to a calculated detonation velocity that is superior to that of the widely used explosive RDX. rsc.org

The following table presents a comparison of the properties of this engineered bistetrazole with RDX.

| Compound Name | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 (at 298 K) | 9017 |

| RDX | 1.82 | 8795 |

| Data sourced from scientific literature. rsc.org |

Impact of Substitution on Thermal Decomposition Characteristics

The thermal stability of energetic materials is a crucial aspect of their safety and handling. Structural modifications to the di(1H-tetrazol-5-yl)methane framework can significantly impact the thermal decomposition characteristics of the resulting compounds. The introduction of different functional groups or the formation of salts can either enhance or reduce thermal stability.

Research on metal complexes of di(1H-tetrazol-5-yl)methane has shown that the thermal stability is influenced by the metal ion and the counter-anion. nih.gov For instance, certain transition metal complexes of DTM have been found to have weak thermal stability, which may limit their practical applications. researchgate.net

Modulation of In Vitro Biological Activities Through Structural Design

Despite the extensive research into tetrazole-containing compounds for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties, there is a notable lack of publicly available scientific literature on the in vitro biological activities of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole or its simple derivatives. beilstein-journals.orgmdpi.comnih.govresearchgate.netchemistryjournals.netnih.govresearchgate.netnih.govresearchgate.netrsc.org The overwhelming focus of research on this particular compound and its close analogs has been on their application as energetic materials. researchgate.netrsc.orgmdpi.comnih.govacs.orgacs.org

Therefore, at present, it is not possible to provide an analysis of how structural design modulates the in vitro biological activities of this specific compound.

Principles for Enhancing Selectivity in Enzyme Inhibition Through Analogues

The selectivity of an enzyme inhibitor is a critical factor in drug design, aiming to maximize therapeutic effects while minimizing off-target interactions that can lead to adverse effects. For tetrazole-containing compounds, including analogues of this compound, several key principles can be applied to enhance selectivity. These strategies primarily revolve around modifying the molecular structure to exploit subtle differences in the active sites of target versus off-target enzymes.

Key Principles for Enhancing Selectivity:

Introduction of Bulky or Sterically Hindering Groups: Incorporating larger substituents can prevent the inhibitor from binding to enzymes with smaller or more constrained active sites. The selectivity of tetrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been improved by introducing bulkier moieties that can fit into the larger active site of COX-2 but not the narrower channel of COX-1. tandfonline.comtandfonline.com

Modification of Electronic Properties: Altering the electron-donating or electron-withdrawing nature of substituents on the tetrazole rings or the linker can influence the binding affinity for specific amino acid residues within the enzyme's active site. For instance, the introduction of electron-withdrawing groups can enhance hydrogen bonding interactions with specific residues, thereby increasing selectivity.